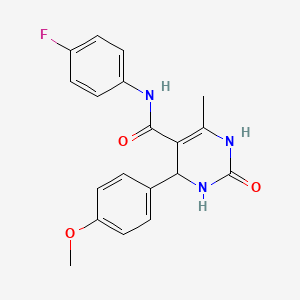
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-chloro-4-fluorophenyl)-N2-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C21H24ClFN4O2 and its molecular weight is 418.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonist Applications
Research into neurokinin-1 (NK1) receptor antagonists has shown promising applications in addressing clinical conditions such as emesis (nausea and vomiting) and depression. These compounds, characterized by their ability to block the NK1 receptor, have been evaluated for their efficacy in pre-clinical tests relevant to these conditions. The development of water-soluble, orally active NK1 receptor antagonists suitable for both intravenous and oral administration represents a significant advancement in this field. The construction of such compounds involves sophisticated chemical synthesis techniques, including the thermal rearrangement of propargylic azides in the presence of dimethylamine, to achieve high affinity and solubility in water. These attributes make them highly effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Selective and Dual Responsive Test Paper Sensor for Metal Ions
The development of highly selective and sensitive colorimetric and fluorogenic sensors for metal ions such as Hg2+ and Cr3+ in neutral water is another area of application. These sensors utilize innovative chemical structures that incorporate photoactive signaling units and receptor fragments designed to selectively bind metal ions. The creation of test kits that can detect these ions in neutral aqueous media without the need for spectroscopic instrumentation highlights the potential of these compounds in environmental monitoring and safety assessments. This application demonstrates the compound's versatility beyond traditional pharmaceutical uses, extending its utility to environmental science and analytical chemistry (Das et al., 2012).
Anticancer Agent Development
Research into novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure for potential anticancer applications has yielded compounds with significant antitumor activities. These compounds, synthesized using a one-pot three-component method, have been evaluated against various cancer cell lines, showing moderate to high levels of antitumor activities. The ability of these compounds to arrest cancer cells in specific stages of the cell cycle and induce apoptosis highlights their potential as novel therapeutic agents for cancer treatment. This area of research exemplifies the therapeutic potential of chemical compounds in oncology, contributing to the development of new cancer treatments (Fang et al., 2016).
Propriétés
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN4O2/c1-26(2)19(13-4-7-18-14(10-13)8-9-27(18)3)12-24-20(28)21(29)25-15-5-6-17(23)16(22)11-15/h4-7,10-11,19H,8-9,12H2,1-3H3,(H,24,28)(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGCLSMSYKAVAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2404834.png)
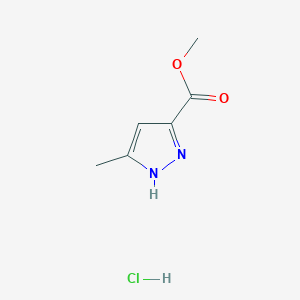
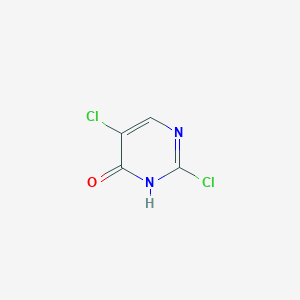
![4-(4-fluorophenyl)-2-(3-methylbenzyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2404837.png)

![ethyl 2-amino-4-(2-chloro-5-nitrophenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2404843.png)
![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)
![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)
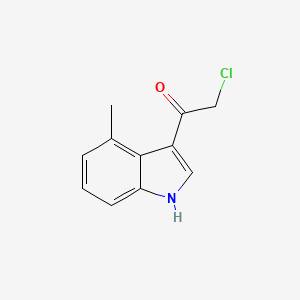
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide hydrochloride](/img/structure/B2404852.png)
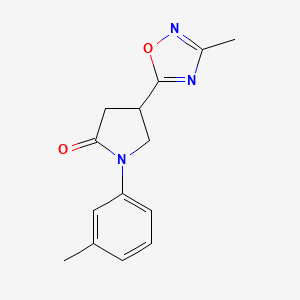
![2-methyl-3-oxo-2,3-dihydro-1H-pyrazolo[4,3-c]quinoline-8-carboxylic acid](/img/structure/B2404854.png)
